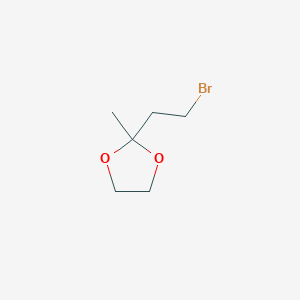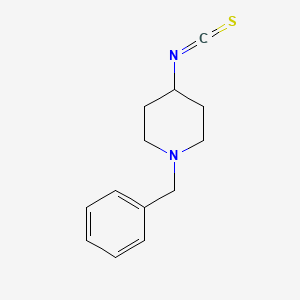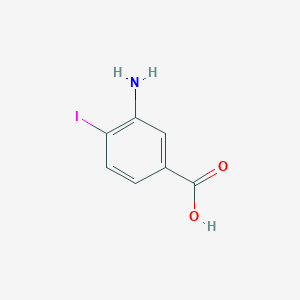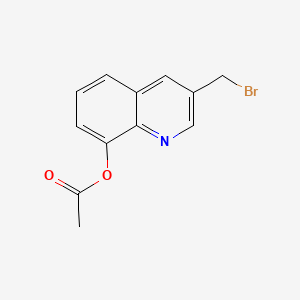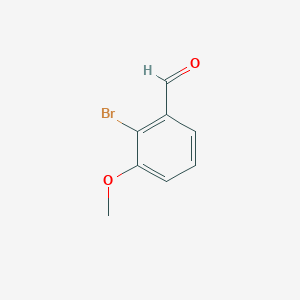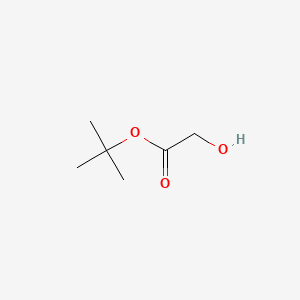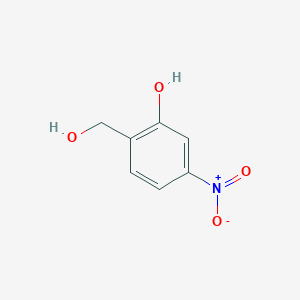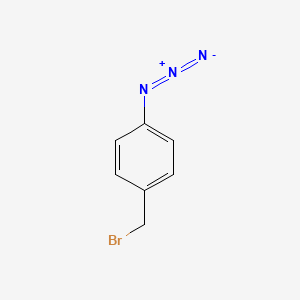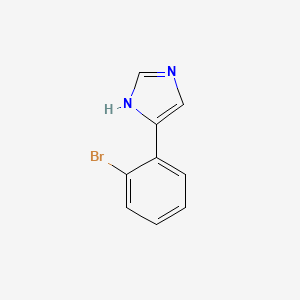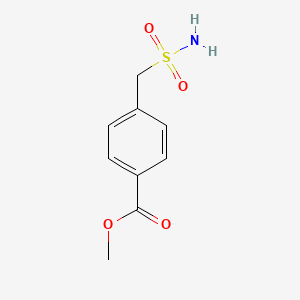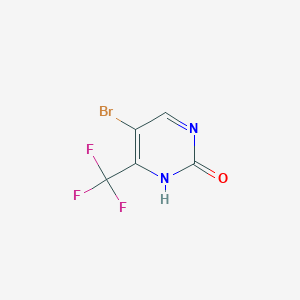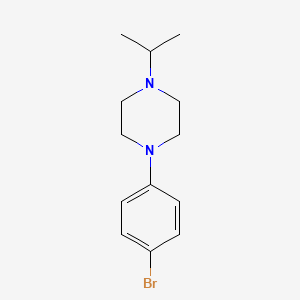
1-(4-Bromophenyl)-4-isopropylpiperazine
概要
説明
The compound "1-(4-Bromophenyl)-4-isopropylpiperazine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the first paper discusses a new designer benzylpiperazine, which is structurally related to the compound . The second paper reports on the synthesis and structure of 1,4-dipiperazino benzenes, which are also structurally related and could provide insights into the synthesis and molecular structure of 1-(4-Bromophenyl)-4-isopropylpiperazine . The third paper details the directed lithiation of a bromo-substituted pyrazole, which, while not directly related, involves brominated aromatic compounds and could offer some synthetic parallels .
Synthesis Analysis
The synthesis of related compounds involves stepwise transition metal-catalyzed N-arylation, as mentioned in the second paper . This method could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-4-isopropylpiperazine" by choosing appropriate starting materials and reaction conditions. The first paper also describes the synthesis of isomers from commercially available materials, which suggests a possible route for the synthesis of the compound through the selection of suitable precursors and reaction pathways .
Molecular Structure Analysis
The molecular structure of "1-(4-Bromophenyl)-4-isopropylpiperazine" can be inferred to some extent from the related compounds discussed in the papers. The X-ray crystallography data from the second paper could provide a basis for predicting the geometrical arrangement of the compound's side chains . The first paper's use of two-dimensional NMR correlations could also be applied to determine the structure of "1-(4-Bromophenyl)-4-isopropylpiperazine" .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "1-(4-Bromophenyl)-4-isopropylpiperazine," they do provide information on the reactivity of similar compounds. For example, the third paper discusses the regioselective metallation of a bromo-substituted pyrazole, which could suggest how the bromophenyl group in the compound of interest might react under similar conditions . The first paper's presentation of mass spectroscopic data could also be relevant for understanding the potential reactions and fragmentation patterns of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromophenyl)-4-isopropylpiperazine" would likely be similar to those of the compounds described in the papers. The high purity of the seized designer benzylpiperazine in the first paper suggests that "1-(4-Bromophenyl)-4-isopropylpiperazine" could also be isolated in a very pure form under the right synthesis conditions . The ultraviolet (UV) spectral data presented in the same paper could provide a starting point for determining the UV-visible spectroscopy profile of the compound .
科学的研究の応用
Application in Antimicrobial and Antiproliferative Agents
- Scientific Field : Pharmacology
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been synthesized and studied for its antimicrobial and anticancer properties .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Novel Compound
- Scientific Field : Organic Chemistry
- Summary of the Application : A novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized .
- Methods of Application : The compound was obtained in good yield via a three-step protocol .
- Results or Outcomes : The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
Application in Antimicrobial Agents
- Scientific Field : Pharmacology
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been synthesized and studied for its antimicrobial properties .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .
- Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity .
Synthesis of Novel Compound
- Scientific Field : Organic Chemistry
- Summary of the Application : A novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized .
- Methods of Application : The compound was obtained in good yield via a three-step protocol .
- Results or Outcomes : The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
Application in Antimicrobial Agents
- Scientific Field : Pharmacology
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been synthesized and studied for its antimicrobial properties .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .
- Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity .
Synthesis of Novel Compound
- Scientific Field : Organic Chemistry
- Summary of the Application : A novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized .
- Methods of Application : The compound was obtained in good yield via a three-step protocol .
- Results or Outcomes : The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMZWBUSAXLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464856 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-isopropylpiperazine | |
CAS RN |
844431-60-3 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

